molecular formula C12H13NS2 B1603460 2-Cyanobutan-2-yl benzenecarbodithioate CAS No. 220182-83-2

2-Cyanobutan-2-yl benzenecarbodithioate

Cat. No.: B1603460
CAS No.: 220182-83-2
M. Wt: 235.4 g/mol
InChI Key: PLCFUVHOKGMNCT-UHFFFAOYSA-N
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Description

2-Cyanobutan-2-yl benzenecarbodithioate is a synthetic compound that belongs to the carbodithioate family. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is known for its diverse biological activities and is used in various fields of research.

Mechanism of Action

Target of Action

It is known to be used as a reversible addition fragmentation chain transfer (raft) agent , which suggests that its targets are likely to be the reactive sites in a polymerization reaction.

Mode of Action

As a RAFT agent, 2-Cyanobutan-2-yl benzenecarbodithioate is involved in controlled radical polymerization . It interacts with its targets by mediating the transfer of radicals between growing polymer chains and dormant species. This results in a controlled growth of the polymer chain, allowing for precise control over the molecular weight and distribution of the polymer.

Pharmacokinetics

Its physical properties such as melting point (28-31°c), boiling point (341°c), and density (1191 g/mL at 25°C) suggest that it may have moderate bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored cold (2-8°C) to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobutan-2-yl benzenecarbodithioate typically involves the reaction of benzenecarbodithioic acid with 2-cyanobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobutan-2-yl benzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols and other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzenecarbodithioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbodithioates. These products have various applications in different fields of research and industry .

Scientific Research Applications

2-Cyanobutan-2-yl benzenecarbodithioate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in organic synthesis and polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and targeted therapies.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Cyanobutan-2-yl benzenecarbodithioate include:

  • 2-Cyanopropan-2-yl benzenecarbodithioate
  • 2-Cyano-2-propyl dodecyl trithiocarbonate
  • 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid .

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and stability. This makes it particularly suitable for applications in RAFT polymerization and other specialized chemical processes .

Properties

IUPAC Name

2-cyanobutan-2-yl benzenecarbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS2/c1-3-12(2,9-13)15-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFUVHOKGMNCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)SC(=S)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595498
Record name 2-Cyanobutan-2-yl benzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220182-83-2
Record name 2-Cyanobutan-2-yl benzenecarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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